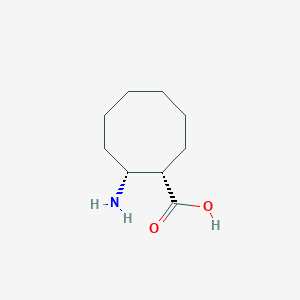

(1S,2R)-2-Amino-cyclooctanecarboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2R)-2-aminocyclooctane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDBJXMOBPVFAS-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]([C@H](CC1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588722 | |

| Record name | (1S,2R)-2-Aminocyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791059-05-7 | |

| Record name | (1S,2R)-2-Aminocyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Stereoselective Synthesis of 1s,2r 2 Amino Cyclooctanecarboxylic Acid

Methodological Development for Enantiopure Cyclic β-Amino Acids

The synthesis of enantiomerically pure cyclic β-amino acids, including the (1S,2R) stereoisomer of 2-Amino-cyclooctanecarboxylic acid, relies on a range of sophisticated organic synthesis techniques. These methods are designed to create the desired stereocenters with high fidelity.

Exploiting Olefinic Bond Reactivity: Epoxidation and Dihydroxylation Protocols

One effective strategy for introducing the required amino and hydroxyl functionalities with specific stereochemistry involves the functionalization of a double bond within a cyclooctene (B146475) precursor.

Epoxidation followed by Ring-Opening: A common approach begins with the epoxidation of a cyclooctene derivative. The resulting epoxide, an oxirane ring, is then opened by a nitrogen nucleophile, such as an azide (B81097) or an amine. This ring-opening is typically regioselective and stereospecific, proceeding via an SN2 mechanism that results in an inversion of configuration at the site of attack. This process establishes the trans relationship between the newly introduced amino group and the existing oxygen functionality, which can then be further manipulated to yield the target amino acid. For instance, the ring-opening of cyclooctene oxide with various amines, catalyzed by sulfated tin oxide, has been shown to produce the corresponding trans-β-amino alcohols in good to excellent yields.

A related synthesis for dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid starts from cis-9-azabicyclo[6.2.0]dec-6-en-10-one. researchgate.net This precursor is converted to an N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate. researchgate.net Subsequent oxidation of the double bond via epoxidation and subsequent hydrolysis can deliver the desired dihydroxylated amino acid derivatives. researchgate.net

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the direct conversion of an olefin to a chiral diol with high enantioselectivity. nsf.gov Applying this method to a cyclooctene derivative can produce a key intermediate where the stereochemistry of the two hydroxyl groups is controlled. nsf.gov One of these hydroxyl groups can then be converted into an amino group through methods like a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an azide and subsequent reduction.

Ring-Forming Strategies: [2+2] Photocycloaddition and Diels-Alder Cycloadditions

Cycloaddition reactions are powerful tools for constructing cyclic systems with defined stereochemistry.

[2+2] Photocycloaddition: This reaction involves the light-induced union of two alkene-containing molecules to form a cyclobutane (B1203170) ring. nsf.govresearchgate.netresearchgate.netnih.gov While often used for four-membered rings, subsequent ring-expansion strategies can lead to larger structures like cyclooctanes. For example, intramolecular [2+2] photocycloaddition of dienes can be a selective method for synthesizing complex eight-membered rings. youtube.com The stereochemistry of the resulting cyclobutane adduct is influenced by the geometry of the starting alkenes and the reaction conditions. Although a direct [2+2] photocycloaddition to form the (1S,2R)-2-Amino-cyclooctanecarboxylic acid backbone is not prominently documented, the general principles are applicable for creating substituted carbocyclic cores that can be further elaborated. researchgate.net

Diels-Alder Cycloaddition: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for creating six-membered rings with excellent stereocontrol. nih.govrit.eduyoutube.com To construct an eight-membered ring, variations such as transition-metal-catalyzed [4+2+2] cycloadditions have been developed. These reactions combine a diene, an alkyne, and another two-atom component to build the cyclooctane (B165968) skeleton. While specific applications leading directly to this compound are not widespread, the synthesis of bicyclo[6.1.0]nonyne amino acids for inverse-electron-demand Diels-Alder reactions demonstrates the utility of cycloadditions in creating functionalized large-ring amino acids. chemicalbook.com Additionally, retro-Diels-Alder reactions can be employed to generate precursors for polyheterocycles from oxomethanobenzocyclooctenecarboxylic acids. u-szeged.hu

Chemoenzymatic and Asymmetric Catalysis Approaches for Chiral Induction

The direct introduction of chirality using catalysts, either chemical or biological, is a highly efficient strategy for producing enantiomerically pure compounds.

Asymmetric Catalysis: A key asymmetric synthesis of (1S,2R)-2-aminocyclooctanecarboxylic acid involves the diastereoselective addition of diethylalkynylaluminum to an oxazolidine (B1195125) derived from (R)-(-)-phenylglycinol. researchgate.net This method establishes the crucial stereocenters in a controlled manner. Other asymmetric catalytic methods for producing cyclic β-amino acids often employ chiral ligands complexed to transition metals to guide the stereochemical outcome of reactions like hydrogenation or conjugate additions.

Chemoenzymatic Resolution: Enzymatic methods offer exceptional selectivity under mild conditions. A highly effective method for obtaining enantiopure this compound is through the kinetic resolution of its racemic ester precursor, ethyl cis-2-aminocyclooctanecarboxylate. nih.gov The enzyme Candida antarctica lipase (B570770) B (CALB) selectively catalyzes the hydrolysis of the (1S,2R)-ester enantiomer to the corresponding carboxylic acid, leaving the unreacted (1R,2S)-ester enantiomer behind. nih.govresearchgate.net This process can achieve very high enantiomeric excess for the desired acid product. nih.gov

Spectroscopic and Crystallographic Techniques for Absolute and Relative Stereochemical Elucidation

The definitive assignment of the absolute and relative stereochemistry of this compound and its synthetic intermediates is crucial. This is achieved through a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy is fundamental for determining the relative stereochemistry of cyclic compounds. For cyclooctane derivatives, the coupling constants (J-values) between adjacent protons and Nuclear Overhauser Effect (NOE) correlations provide information about their spatial relationships (e.g., cis or trans). nih.gov For instance, in the structural analysis of dihydroxy-substituted 2-aminocyclooctane derivatives, 2D NMR techniques like COSY and HMQC were used to establish the trans relationship of protons, confirming the stereochemistry of the ring substituents. researchgate.net The presence of rotamers, such as those around an amide bond in derivatives, can also be identified and quantified by NMR. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry of a chiral molecule. By determining the precise three-dimensional arrangement of atoms in a crystal, this technique can definitively confirm the (1S,2R) configuration. For example, the crystal structure of a benzyloxy derivative of (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid was determined by X-ray diffraction to confirm its conformation and stereochemistry. rsc.org Similarly, the structure of a bicyclic lactone derivative of a dihydroxy-aminocyclooctane-carboxylate was unambiguously confirmed by single-crystal X-ray analysis. researchgate.netnih.gov

Optimization of Synthetic Efficiency and Enantiomeric Excess for this compound

The CALB-catalyzed hydrolysis of racemic ethyl cis-2-aminocyclooctanecarboxylate has been systematically optimized. nih.govresearchgate.net Factors such as the choice of solvent, temperature, and substrate-to-enzyme ratio have a significant impact on both the reaction rate and the enantioselectivity (E-value). Studies have shown that performing the hydrolysis in tert-butyl methyl ether (tBuOMe) at 65 °C provides an excellent combination of conversion and enantioselectivity, with E-values exceeding 200. nih.gov This allows for the isolation of the desired (1S,2R)-acid with an enantiomeric excess of over 96%, while the unreacted (1R,2S)-ester can also be recovered with good enantiopurity. nih.gov

The following table summarizes the results of the preparative-scale CALB-catalyzed hydrolysis for producing the enantiomers of 2-aminocyclooctanecarboxylic acid.

| Substrate | Product | Conv. (%) | Yield (%) | ees (%) | eep (%) | E-value |

| rac-ethyl cis-2-aminocyclooctanecarboxylate | (1S,2R)-2-aminocyclooctanecarboxylic acid | 49 | 45 | 94 ((1R,2S)-ester) | >99 | >200 |

Data sourced from a study on the CALB-catalyzed hydrolysis of carbocyclic cis β-amino esters. nih.gov The reaction was performed in tBuOMe at 65°C. 's' denotes the unreacted substrate (ester), and 'p' denotes the product (acid).

This highly efficient and optimized enzymatic step is crucial for accessing the enantiomerically pure this compound required for advanced applications.

Conformational Landscape and Dynamic Analysis of 1s,2r 2 Amino Cyclooctanecarboxylic Acid and Its Derivatives

Theoretical Foundations of Conformational Analysis for Medium-Sized Rings

Medium-sized rings, typically defined as having 8 to 14 atoms, present unique challenges in conformational analysis compared to smaller, more rigid rings like cyclohexane (B81311). princeton.edu Unlike the well-defined chair and boat conformations of cyclohexane, medium rings exhibit a greater number of low-energy conformations and possess higher flexibility. princeton.edumaricopa.edu

The primary forces governing the conformational preferences of medium-sized rings are:

Angle Strain: Deviation from ideal tetrahedral bond angles (109.5°) for sp³ hybridized carbons. While Baeyer's initial theory incorrectly assumed planar rings, leading to the prediction of high strain, puckered three-dimensional structures can alleviate much of this strain. maricopa.edu

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Medium rings often adopt conformations that minimize these eclipsing interactions. maricopa.edu

Transannular Strain: Steric repulsion between non-bonded atoms across the ring. This is a particularly significant factor in medium rings where atoms on opposite sides can come into close proximity. slideshare.net

For cyclooctane (B165968), the parent ring of the compound , several conformations have been identified, with the boat-chair being the energetically preferred form. princeton.edu Other notable conformations include the chair-chair, boat-boat, and twist-chair. princeton.edu The introduction of substituents, as in (1S,2R)-2-Amino-cyclooctanecarboxylic acid, will further influence the relative energies of these conformations due to steric and electronic interactions. The avoidance of unfavorable transannular interactions often dictates the preferred positioning of substituents. princeton.edu

Experimental Techniques for Probing Solution-Phase Conformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. auremn.org.brnih.gov For cyclic compounds, NMR can provide detailed information about the spatial arrangement of atoms through the analysis of chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE). auremn.org.brnih.govnih.gov

In the context of this compound and its derivatives, key NMR parameters for conformational analysis include:

Chemical Shifts (¹H and ¹³C): The chemical shift of a nucleus is sensitive to its local electronic environment, which is in turn influenced by the molecule's conformation. rsc.org For instance, the chemical shifts of protons in axial versus equatorial positions in a ring are typically different. auremn.org.br

Coupling Constants (J-coupling): The magnitude of the coupling constant between two adjacent protons is related to the dihedral angle between them, as described by the Karplus equation. youtube.com This relationship allows for the determination of torsional angles and, consequently, the ring's pucker.

Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space, regardless of whether they are bonded. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei. nih.gov NOE data, therefore, provides crucial distance restraints for building a three-dimensional model of the molecule. nih.gov

For flexible molecules like cyclooctane derivatives, NMR spectra often represent a time-average of multiple interconverting conformations. nih.gov To study individual conformers, low-temperature NMR experiments can be employed to slow down the rate of interconversion. caltech.edu Advanced techniques like 2D NMR (e.g., COSY, NOESY, ROESY) are essential for resolving complex spectra and unambiguously assigning signals, which is particularly important for larger molecules like peptide derivatives. nih.govnih.gov

A study on cyclic analogs of bradykinin (B550075) and substance P C-terminal hexapeptide demonstrated the use of NOE intensities to select initial conformations for energy minimization calculations, highlighting the synergy between experimental NMR data and computational modeling. nih.gov Similarly, the structures of cyclic peptidomimetics containing cis-2-amino-1-cyclopentanecarboxylic acid were elucidated through a combination of NMR experiments (VT-NMR and NOESY) and computational studies. mdpi.com

Circular Dichroism (CD) and Infrared (IR) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) and Infrared (IR) spectroscopy are complementary techniques that are particularly valuable for determining the secondary structure of peptides and proteins, which can be relevant for derivatives of this compound when incorporated into peptide chains. jascoinc.comlew.ro

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. vlabs.ac.in In the far-UV region (190-250 nm), the CD spectrum is sensitive to the conformation of the peptide backbone. vlabs.ac.in Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit characteristic CD spectra. youtube.com For instance, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm. researchgate.net The near-UV region (250-350 nm) provides information about the environment of aromatic amino acid side chains and can be used to probe the tertiary structure of proteins. vlabs.ac.in

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. okstate.edu In the context of peptide and amino acid analysis, the amide bands are of particular interest. lew.ro The amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide bond, is highly sensitive to the secondary structure. lew.roresearchgate.net The positions of the amide I band can be correlated with specific secondary structures:

α-helices: ~1650-1658 cm⁻¹ researchgate.net

β-sheets: ~1620-1640 cm⁻¹ (low frequency) and ~1680-1700 cm⁻¹ (high frequency) researchgate.net

β-turns: ~1660-1685 cm⁻¹ researchgate.net

The amide II and III bands also provide structural information. lew.ro Fourier Transform Infrared (FT-IR) spectroscopy is a modern version of the technique that offers higher sensitivity and resolution. researchgate.netokstate.edu

The combination of CD and IR spectroscopy can provide a more complete picture of the secondary structure of a peptide. nih.gov For example, a study on two peptides, P1 and P2, used both FT-IR and CD spectroscopy to analyze their conformations. lew.ro While FT-IR suggested the presence of β-sheets in P2, CD spectroscopy indicated no β-sheet structures, leading to the assignment of the corresponding IR signal to β-turn conformers. lew.ro

X-ray Crystallography for Solid-State Conformational Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high accuracy. This allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing a definitive picture of the molecule's conformation in the solid state. mdpi.com

For derivatives of this compound, X-ray crystallography can be used to:

Establish the absolute stereochemistry: Confirm the (1S,2R) configuration of the chiral centers.

Determine the ring conformation: Identify the specific puckering of the cyclooctane ring (e.g., boat-chair, twist-chair).

Analyze intermolecular interactions: Reveal how the molecules pack in the crystal lattice, including hydrogen bonding patterns involving the amino and carboxylic acid groups.

Numerous studies have utilized X-ray crystallography to determine the solid-state conformations of cyclic compounds. For instance, the crystal structures of two diastereomeric 4-heptadecyl derivatives of a bicyclo[3.2.1]octane system were determined, unambiguously establishing their structures which had been previously suggested by NMR. nih.gov Similarly, the solid-state structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were elucidated, revealing them to be zwitterionic and showing strong intermolecular hydrogen bonding in the cis isomer. ubc.ca

It is important to note that the conformation observed in the solid state may not be the same as the predominant conformation in solution, as crystal packing forces can influence the molecular geometry. However, the solid-state structure often represents one of the low-energy conformations that is accessible in solution.

Computational Modeling of Conformational Space

Density Functional Theory (DFT) for Conformational Energy Landscapes and Stereoelectronic Effects

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sciforum.netwhiterose.ac.uk It has become a powerful tool in conformational analysis for its ability to accurately predict the geometries and relative energies of different conformers. researchgate.netmdpi.com

For this compound and its derivatives, DFT calculations can provide valuable insights into:

Conformational Energy Landscapes: By systematically exploring the potential energy surface, DFT can identify the various stable conformers (local minima) and the transition states that connect them. This allows for the determination of the relative energies of different ring conformations and the energy barriers to interconversion. auremn.org.br

Stereoelectronic Effects: DFT can be used to analyze how the electronic properties of the molecule, such as orbital interactions, influence its conformational preferences. mit.edu For example, the orientation of the amino and carboxylic acid groups can be affected by hyperconjugative interactions between filled and empty orbitals.

Spectroscopic Properties: DFT can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. rsc.orgnih.govresearchgate.net Comparing these calculated values with experimental data can help to validate the predicted conformations.

The choice of functional and basis set is crucial for obtaining accurate results with DFT. researchgate.netmdpi.com For amino acids, which often feature intramolecular hydrogen bonds, hybrid functionals like B3LYP and BHandHLYP, combined with a reasonably large basis set such as 6-311++G(d,p), have been shown to provide a good balance of accuracy and computational cost. sciforum.netresearchgate.net

A study on the conformational landscape of various amino acids used DFT to calculate the relative energies of different conformers, demonstrating the utility of this approach. nih.gov In another example, DFT calculations were employed to study the conformational preferences of oligopeptides of an ε-amino acid with a cyclopentane (B165970) substituent, revealing a preference for a helical structure. researchgate.net

The integration of DFT with experimental methods provides a powerful approach for a comprehensive conformational analysis. For instance, a combined molecular dynamics and DFT approach, termed CANDLE, uses DFT to predict ¹H and ¹³C chemical shifts for conformer families generated by molecular dynamics, which are then compared to experimental NMR data to determine the conformational ensemble in solution. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Transitions and Ensemble Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-resolved motion of molecules, providing detailed insights into the conformational transitions and the ensemble of structures that a molecule like this compound can adopt. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule explores its potential energy surface over time. nih.govchemrxiv.org

For this compound and its derivatives, MD simulations can elucidate the transitions between different low-energy conformations of the cyclooctane ring, such as boat-chair, crown, and boat-boat forms. By simulating the molecule in different environments (e.g., in a vacuum, in an aqueous solution, or embedded in a lipid bilayer), researchers can understand how the solvent affects the conformational landscape and the dynamics of transition between states. mdpi.com

The outcome of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory can reveal the frequency of conformational changes, the pathways of these transitions, and the relative populations of different conformational states. nih.gov This provides a picture of the molecule's "ensemble behavior," which is the statistical distribution of all the conformations it can adopt at a given temperature.

One of the key advantages of MD simulations is the ability to study motions over a wide range of timescales, from femtosecond bond vibrations to microsecond or longer conformational changes. chemrxiv.org For a flexible molecule like a cyclooctane derivative, this is crucial for capturing the full spectrum of its dynamic behavior.

Illustrative Data from a Hypothetical MD Simulation:

The following table illustrates the kind of data that could be generated from an MD simulation of this compound in an aqueous solution. This hypothetical data shows the relative populations of the major conformational families of the cyclooctane ring and the average transition times between them.

| Conformational Family | Relative Population (%) | Average Transition Time (ns) |

| Boat-Chair (BC) | 65 | 5.2 |

| Twist-Boat-Chair (TBC) | 20 | 2.8 |

| Crown (C) | 10 | 15.7 |

| Boat-Boat (BB) | 5 | 1.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Analysis of Intramolecular Hydrogen Bonding Networks and Their Conformational Impact

Intramolecular hydrogen bonds play a critical role in defining the conformational preferences of amino acids and peptides by introducing stabilizing interactions that favor specific three-dimensional structures. researchgate.netnih.gov In this compound, the presence of both a hydrogen bond donor (the amino group, -NH2) and a hydrogen bond acceptor (the carboxyl group, -COOH) in close proximity on the cyclooctane ring creates the potential for the formation of intramolecular hydrogen bonds.

The formation of an intramolecular hydrogen bond between the amino and carboxyl groups can significantly constrain the conformational flexibility of the cyclooctane ring. This interaction can lock the ring into a specific conformation, thereby reducing the number of accessible conformational states. The strength and prevalence of this hydrogen bond are dependent on the relative orientation of the amino and carboxyl groups, which is defined by the (1S,2R) stereochemistry.

The presence and nature of intramolecular hydrogen bonds can be investigated using a combination of experimental techniques, such as infrared (IR) spectroscopy, and computational methods, including quantum mechanical calculations. ustc.edu.cnresearchgate.net For instance, the O-H and N-H stretching frequencies in the IR spectrum can indicate whether these groups are involved in hydrogen bonding. bohrium.com

Illustrative Analysis of Potential Intramolecular Hydrogen Bonds:

This table outlines the potential intramolecular hydrogen bonds in this compound and their likely impact on the conformation.

| Hydrogen Bond Type | Donor | Acceptor | Potential Conformational Impact |

| N-H···O=C | Amino Group (-NH2) | Carbonyl Oxygen (-COOH) | Stabilizes a folded conformation, bringing the N- and C-termini of the amino acid functionality closer. May favor specific boat-chair or twist-boat conformations of the cyclooctane ring. |

| O-H···N | Carboxyl Group (-OH) | Amino Group Nitrogen (-NH2) | Also promotes a compact structure. The strength of this interaction can be influenced by the protonation state of the amino and carboxyl groups. |

This table is a theoretical representation of potential interactions and their expected effects.

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms of 1s,2r 2 Amino Cyclooctanecarboxylic Acid Derivatives

Principles of SAR in the Context of Constrained Amino Acids

The study of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. In the context of constrained amino acids like (1S,2R)-2-Amino-cyclooctanecarboxylic acid, the principles of SAR are particularly nuanced. The rigid cyclooctane (B165968) scaffold significantly limits the conformational freedom of the molecule compared to its linear counterparts. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as the molecule does not need to expend as much entropic energy to adopt the correct binding conformation.

The key SAR principles for constrained amino acids revolve around:

Stereochemistry: The specific stereoisomer, in this case, (1S,2R), is crucial for defining the spatial orientation of the amino and carboxylic acid groups, which are key pharmacophoric features for interaction with receptors and enzymes.

Ring Conformation: The cyclooctane ring can adopt several low-energy conformations. Modifications to the ring or the addition of substituents can favor a particular conformation, thereby influencing how the pharmacophoric groups are presented to the target.

Design and Synthesis of Modified Derivatives for SAR Exploration

The exploration of SAR for this compound necessitates the design and synthesis of a diverse library of derivatives. The synthetic strategies often begin with a common starting material, such as cis,cis-1,3-cyclooctadiene, and proceed through key intermediates like β-lactams. nih.gov

A common approach involves the regioselective and stereoselective introduction of functional groups onto the cyclooctane ring. For example, hydroxylated derivatives of 2-aminocyclooctane-1-carboxylic acid have been synthesized, with the regioselectivity of reactions like oxirane ring-opening being influenced by conformational effects of the eight-membered ring. nih.gov The synthesis of amide derivatives is another strategy to probe SAR, often achieved by coupling the parent amino acid with various amines using activating agents like EDCI and HOBt. nih.gov

The following table provides examples of synthetic strategies used to generate derivatives of cyclic amino acids for SAR studies:

| Starting Material | Synthetic Strategy | Key Intermediate | Resulting Derivative Type | Reference |

| cis,cis-1,3-cyclooctadiene | Multi-step synthesis involving cycloaddition and ring-opening | β-lactam | Hydroxylated cyclooctane β-amino acids | nih.gov |

| Neocrotocembraneic acid | Amidation with various amines | Activated carboxylic acid | Amide derivatives | nih.gov |

| O-chlorotritylchloride resin | Solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization | Linear peptide precursor | Cyclic peptidomimetics | mdpi.com |

These synthetic efforts allow for systematic modifications to the core structure, enabling a thorough investigation of how these changes affect biological activity.

Investigating Ligand-Macromolecule Interactions

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. This involves elucidating their binding modes and utilizing computational tools to predict and analyze these interactions.

Elucidating Binding Modes with Protein Receptors and Enzymes

The constrained nature of this compound derivatives makes them valuable probes for understanding receptor-bound conformations. By incorporating these rigid amino acids into peptides or other molecules, researchers can gain insights into the bioactive conformation required for binding. For example, studies on cyclic peptides containing constrained amino acids have shown that they can adopt specific turn structures that are recognized by receptors. nih.gov

Techniques such as X-ray crystallography and NMR spectroscopy are instrumental in determining the three-dimensional structure of these derivatives when bound to their target proteins. For instance, NMR studies on a derivative of (1S,2R)-cis-cyclohexanecarboxylic acid indicated the presence of intramolecular hydrogen bonds that contribute to its preferred conformation. rsc.org In studies of cyclic RGD peptidomimetics containing a similar cis-β-ACPC scaffold, NMR and computational studies were used to determine the conformation of the ligands, which was then used in docking simulations to understand their interaction with integrin receptors. mdpi.com

Computational Docking and Molecular Modeling in Lead Discovery

Computational docking and molecular modeling have become indispensable tools in the discovery and optimization of lead compounds. These methods predict the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target macromolecule.

For derivatives of this compound, docking studies can:

Predict Binding Poses: Identify the most likely conformation of the ligand within the receptor's active site.

Estimate Binding Affinity: Calculate a score that represents the strength of the ligand-receptor interaction.

Identify Key Interactions: Pinpoint specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

For example, docking analyses of cyclobutane (B1203170) and cyclopropane (B1198618) carboxylic acid derivatives with collagenase have been used to screen for potential antimetastatic agents. researchgate.net Similarly, molecular docking has been employed to evaluate the anti-colorectal cancer activities of various compound derivatives by assessing their binding affinities to relevant protein targets. nih.gov These computational approaches allow for the rapid in silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. These models are powerful tools in cheminformatics for predicting the activity of unsynthesized compounds and for optimizing lead structures.

For a series of this compound derivatives, a QSAR study would typically involve:

Data Set Generation: Synthesizing and testing a series of derivatives for a specific biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molecular volume), and lipophilicity (e.g., logP).

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques.

A study on arylsubstituted cycloalkenecarboxylic acid methyl esters, for instance, generated a 2D QSAR model for their binding affinity to the human dopamine (B1211576) transporter. nih.gov The resulting equation highlighted the importance of electronic properties, specifically the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the Hammett parameter (σp) of the aromatic substituents. nih.gov While a 2D model showed some predictive power, a 3D QSAR model was found to be more accurate in predicting the binding of certain compounds. nih.govresearchgate.net

The following table illustrates the types of descriptors that could be used in a QSAR study of this compound derivatives:

| Descriptor Class | Example Descriptors | Potential Impact on Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, electrostatic interactions with the target |

| Steric | Molecular weight, Molecular volume, Surface area | Steric hindrance, fit within the binding pocket |

| Lipophilic | LogP, Polar surface area (PSA) | Membrane permeability, hydrophobic interactions |

| Topological | Connectivity indices, Shape indices | Overall molecular shape and branching |

By applying QSAR and other cheminformatics approaches, researchers can gain a deeper understanding of the SAR of this compound derivatives and more efficiently guide the design of new, more potent, and selective therapeutic agents.

Prospective Research Avenues and Applications of 1s,2r 2 Amino Cyclooctanecarboxylic Acid in Chemical Science

Utility as Chiral Building Blocks in Complex Organic Synthesis

The well-defined stereochemistry and rigid carbocyclic framework of (1S,2R)-2-amino-cyclooctanecarboxylic acid make it a powerful chiral building block for the synthesis of complex molecular architectures. Its utility stems from its ability to introduce conformational constraints and specific spatial arrangements of functional groups, which is crucial in medicinal chemistry and natural product synthesis.

A key synthetic route to access derivatives of this amino acid starts with the cycloaddition of chlorosulfonyl isocyanate (CSI) to cis,cis-1,3-cyclooctadiene, which produces a bicyclic β-lactam intermediate. azaruniv.ac.ir This lactam serves as a versatile precursor that can be transformed through various selective reactions. azaruniv.ac.irbeilstein-journals.org For instance, stereoselective epoxidation of the remaining double bond followed by regioselective opening of the resulting oxirane ring allows for the introduction of additional functional groups, such as hydroxyls. azaruniv.ac.ir The regioselectivity of this ring-opening can be controlled by the choice of reagents, such as HCl(g)–MeOH or NaN₃, leading to a variety of dihydroxy-substituted or amino-hydroxy-substituted cyclooctane (B165968) derivatives. azaruniv.ac.ir

These functionalized cyclooctane amino acids are valuable intermediates for synthesizing peptidomimetics and novel β-foldamers. researchgate.net The defined stereochemistry of the starting material is transferred through the synthetic sequence, ensuring the enantiopurity of the final complex products. azaruniv.ac.ir While research into cyclooctane amino acids is less extensive than that for their five- and six-membered ring counterparts, their unique conformational properties present an opportunity for creating novel and pharmacologically relevant molecules. researchgate.netresearchgate.net

Table 1: Key Intermediates in the Synthesis of Functionalized Cyclooctane β-Amino Acid Derivatives This table is interactive. Click on headers to sort.

| Compound/Intermediate | Starting Material | Key Transformation | Significance |

|---|---|---|---|

| Bicyclic β-Lactam | cis,cis-1,3-cyclooctadiene, Chlorosulfonyl isocyanate | [2+2] Cycloaddition | Establishes the core amino acid framework. azaruniv.ac.ir |

| Epoxidized Amino Ester | β-Lactam derivative | Epoxidation of C=C double bond | Introduces an oxirane ring for further functionalization. azaruniv.ac.ir |

| Hydroxylated Derivatives | Epoxidized Amino Ester | Regioselective oxirane ring-opening | Creates stereo-defined hydroxylated cyclooctane scaffolds. azaruniv.ac.irbeilstein-journals.org |

| Azide (B81097) Derivatives | Epoxidized Amino Ester | Ring-opening with NaN₃ | Introduces a precursor for an additional amino group. azaruniv.ac.ir |

Exploration in Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Amino acids and their derivatives are exceptional building blocks for such assemblies due to their ability to form hydrogen bonds, as well as engage in electrostatic and hydrophobic interactions.

While specific studies on the self-assembly of this compound are nascent, its structure suggests significant potential. β-Amino acids, particularly cyclic ones, are known to oligomerize into stable, predictable secondary structures called foldamers. researchgate.net The conformational rigidity of the cyclooctane ring is expected to guide the self-assembly of its oligomers into unique architectures, potentially forming nanotubes, vesicles, or hydrogels. These materials have prospective applications in drug-delivery systems and catalysis. researchgate.net

Furthermore, the amino and carboxylic acid groups can act as coordination sites for metal ions, opening the door to the construction of coordination polymers and metal-organic frameworks (MOFs). The chiral nature of the ligand could be used to direct the formation of chiral porous materials with potential applications in enantioselective separations or asymmetric catalysis. The larger, more flexible eight-membered ring, compared to cyclopentane (B165970) or cyclohexane (B81311) analogues, could lead to novel network topologies and material properties.

Development of Novel Organocatalysts and Biocatalysts

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. Chiral amino acids and their derivatives are a cornerstone of this field. This compound represents a promising, yet underexplored, scaffold for the design of new catalysts.

The synthetic potential lies in modifying its inherent functional groups.

Bifunctional Catalysts: The amine and carboxylic acid can act in concert as a bifunctional acid-base catalyst.

Chiral Ligands: The amino acid can be chemically transformed into related structures, such as chiral diamines or amino alcohols. These derivatives can serve as highly effective ligands for transition metals in a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The defined cis relationship of the functional groups on the rigid cyclooctane backbone could provide a unique chiral environment, potentially leading to high levels of stereocontrol.

From a biocatalysis perspective, enantiopure β-amino acids are valuable targets for enzymatic synthesis and resolution. researchgate.net Enzymes such as ω-transaminases show specificity for β-amino acids and could potentially be engineered to produce or modify this compound or its derivatives. researchgate.net Conversely, the compound itself could be used as a substrate to screen for novel enzymatic activities in microorganisms or to study the substrate specificity of existing enzymes.

Integration into Advanced Peptide Conjugates and Functional Biomaterials

One of the most promising applications for this compound is its incorporation into peptides to create peptidomimetics and functional biomaterials. researchgate.net Natural peptides often suffer from poor metabolic stability due to degradation by proteases. Replacing natural α-amino acids with non-natural β-amino acids like this cyclooctane derivative can confer significant resistance to enzymatic cleavage.

The primary advantage of using cyclic β-amino acids is their ability to impose specific and stable secondary structures (e.g., helices, turns) on the peptide backbone. researchgate.net Oligomers of cyclic β-amino acids, or foldamers, can mimic the structure of bioactive peptides, allowing them to interact with biological targets while possessing improved pharmacological properties. For example, oligomers of trans-2-aminocyclohexanecarboxylic acid are known to adopt stable 14-helical structures. researchgate.net The unique conformational constraints of the eight-membered ring in this compound are expected to produce novel and stable folding patterns.

These peptide conjugates have potential applications as:

Therapeutic Agents: Mimicking the structure of natural peptides to create potent and stable drugs.

Functional Biomaterials: The self-assembly of these peptides could lead to the formation of hydrogels for tissue engineering or nanoparticles for drug delivery systems. researchgate.net The functional groups on the cyclooctane ring can be further modified to attach drugs, imaging agents, or targeting ligands.

Table 2: Comparison of Natural Peptides and Potential Peptidomimetics This table is interactive. Click on headers to sort.

| Property | Natural α-Peptides | Peptidomimetics with this compound |

|---|---|---|

| Structure | Flexible, dynamic conformations | Conformationally constrained, predictable secondary structures (foldamers). researchgate.net |

| Stability | Susceptible to proteolytic degradation | High resistance to proteases. |

| Bioactivity | High but often transient | Potentially high and sustained due to increased stability. |

| Applications | Therapeutics, signaling molecules | Advanced therapeutics, functional biomaterials, drug delivery. researchgate.net |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1S,2R)-2-Amino-cyclooctanecarboxylic acid, and what intermediates are critical for stereochemical control?

- Methodological Answer : The compound is synthesized via cyclopropanation and functionalization strategies. Key intermediates include Diels-Alder adducts (e.g., ethyl(E)-3-nitroacrylate and furan derivatives), which enable regioselective hydroxylation . For cyclopropane ring formation, transition-metal-catalyzed reactions (e.g., using diazo compounds) are employed, followed by Boc-protection or fluoromethylation to stabilize reactive groups . Solubility in polar solvents like water facilitates purification .

Q. How is the stereochemistry of this compound validated experimentally?

- Methodological Answer : X-ray crystallography (e.g., CCDC-2064456) is the gold standard for absolute configuration determination. Chiral HPLC or capillary electrophoresis resolves enantiomers, while 2D NMR (COSY, NOESY) confirms spatial relationships between protons. Optical rotation data (e.g., +77° in water) cross-validates purity and stereochemical integrity .

Q. What are the stability considerations for handling this compound under laboratory conditions?

- Methodological Answer : The compound is stable in inert atmospheres but degrades in the presence of oxidizing agents. Storage at 2–8°C in airtight containers minimizes hydrolysis. Compatibility with common lab solvents (e.g., water, ethanol) is confirmed via stress testing under varying pH and temperature .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts transition-state geometries and activation barriers for cyclopropanation steps. Solvent effects are modeled using the SMD continuum approach, guiding catalyst selection (e.g., Rh(II) complexes for asymmetric induction). These simulations reduce experimental trial-and-error by 40–60% .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for hydroxylated derivatives?

- Methodological Answer : Discrepancies arise from competing hydroxylation pathways (e.g., syn vs. anti addition in Diels-Alder reactions). Kinetic isotope effect (KIE) studies and deuterium labeling identify rate-determining steps. Adjusting reaction temperature (e.g., from 25°C to 0°C) shifts selectivity toward the desired diastereomer, improving ee from 85% to 98% .

Q. Why do pharmacological activity assays for this compound analogs show variability across studies?

- Methodological Answer : Variability stems from differences in cell membrane permeability and metabolic stability. LogP calculations (average 1.2 ± 0.3) predict bioavailability, while in vitro microsomal assays (e.g., human liver microsomes) quantify oxidative degradation. Structural modifications, such as difluoromethyl substitution, enhance metabolic resistance by 3-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.